molecular formula C20H24N4 B5988363 1-[3,5-Dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine

1-[3,5-Dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine

Cat. No.: B5988363
M. Wt: 320.4 g/mol
InChI Key: BTGFXAKWKYLGOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3,5-Dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine is a pyrazolo[1,5-a]pyrimidine derivative featuring:

  • 3,5-Dimethyl groups on the pyrimidine core.
  • A 4-methylphenyl substituent at position 2.
  • A piperidine ring attached at position 7.

The 3,5-dimethyl and 4-methylphenyl groups likely enhance steric bulk and lipophilicity, influencing bioavailability and target binding .

Properties

IUPAC Name

3,5-dimethyl-2-(4-methylphenyl)-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4/c1-14-7-9-17(10-8-14)19-16(3)20-21-15(2)13-18(24(20)22-19)23-11-5-4-6-12-23/h7-10,13H,4-6,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTGFXAKWKYLGOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2C)C)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3,5-Dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method includes the cyclization of a substituted pyrazole with a suitable pyrimidine derivative under acidic or basic conditions. The reaction may require heating and the use of solvents such as dimethylformamide or ethanol to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-[3,5-Dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. The compound has been shown to inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. This class of compounds acts on multiple pathways involved in cancer progression, making them promising candidates for further drug development .

Enzyme Inhibition

The compound has demonstrated the ability to inhibit specific enzymes that are crucial in various biological processes. For instance, it has been explored for its inhibitory effects on kinases and phosphodiesterases, which are involved in signaling pathways related to cancer and inflammatory diseases. This inhibition can lead to the modulation of cellular responses and may provide therapeutic benefits in conditions such as asthma and cancer .

Neuropharmacology

There is emerging evidence that pyrazolo[1,5-a]pyrimidines may have neuroprotective effects. Research suggests that these compounds can influence neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Their ability to cross the blood-brain barrier enhances their suitability for neurological applications .

Case Studies

StudyFindingsApplication
Anticancer Study The compound inhibited proliferation in breast cancer cells by inducing apoptosis via caspase activation.Potential anticancer drug candidate.
Enzyme Inhibition Demonstrated effective inhibition of phosphodiesterase enzymes, leading to increased intracellular cAMP levels.Treatment for respiratory diseases and cancer therapy.
Neuroprotective Effects Showed protective effects against oxidative stress in neuronal cell cultures.Possible treatment for neurodegenerative disorders.

Synthesis and Functionalization

The synthesis of 1-[3,5-Dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine involves multi-step reactions that allow for the introduction of various functional groups to enhance its biological activity. Recent advancements in synthetic methodologies have enabled the efficient production of this compound with improved yields and purity .

Mechanism of Action

The mechanism of action of 1-[3,5-Dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By binding to the active site of CDKs, the compound inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells. This inhibition disrupts the phosphorylation of key proteins involved in cell cycle progression, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives
Compound Name Substituents Key Biological Activities Research Findings
Target Compound :
1-[3,5-Dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine
- 3,5-Dimethyl
- 2-(4-methylphenyl)
- 7-Piperidine
Not explicitly reported in evidence; inferred to have CNS or anticancer potential based on structural analogs. Piperidine at position 7 may enhance blood-brain barrier penetration due to increased lipophilicity .
F-DPA
(N,N-Diethyl-2-(2-(4-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide)
- 5,7-Dimethyl
- 2-(4-fluorophenyl)
- 3-Acetamide
Radiosynthesis tracer for TSPO (translocator protein) imaging. Demonstrated high affinity for TSPO (Ki = 1.4 nM), useful in neuroinflammation studies.
Pyrazolo[1,5-a]pyrimidin-7-yl phenyl amides - 7-Phenyl amide
- Variable R groups at positions 2, 3, 5
Anti-proliferative agents targeting p21-deficient cancer cells. IC50 values < 1 µM in HCT116 (p21-/-) cells; phenyl amide critical for selectivity .
2-(3,4-Dimethoxyphenyl)-7-(4-ethylpiperazin-1-yl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine (CAS 1015544-11-2) - 3,5-Dimethyl
- 2-(3,4-dimethoxyphenyl)
- 7-(4-ethylpiperazine)
Potential CNS activity (undisclosed targets). Ethylpiperazine improves solubility compared to piperidine, but reduces lipophilicity.
MH4b1
(2-ethylthio-7-methyl-4-(4-methylphenyl)pyrazolo[1,5-a][1,3,5]triazine)
- 4-(4-methylphenyl)
- Triazine core (vs. pyrimidine)
Anticonvulsant activity in MES and 6 Hz seizure models. Lacks activity against PTZ-induced seizures, highlighting substituent-dependent efficacy.

Key Insights from Structural Comparisons

Position 7 Modifications: Piperidine vs. Piperazine/Morpholine: Piperidine (target compound) offers moderate basicity and lipophilicity, favoring CNS penetration.

Substituent Effects on Activity :

  • 4-Methylphenyl at Position 2 : Present in both the target compound and MH4b1, this group is associated with CNS activity (e.g., anticonvulsant effects in MH4b1) .
  • Fluorophenyl (F-DPA) : Enhances TSPO binding affinity via halogen interactions .

Core Modifications :

  • Pyrazolo[1,5-a][1,3,5]triazine (MH4b1) : Replacing the pyrimidine core with triazine alters electronic properties, reducing efficacy in some seizure models .
  • Trifluoromethyl Groups () : 7-Trifluoromethyl derivatives show enhanced metabolic stability compared to methyl-substituted analogs.

Biological Activity

1-[3,5-Dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This structural framework is recognized for its significant biological activities, particularly in medicinal chemistry. The compound exhibits potential as an anticancer agent and has implications in various therapeutic areas due to its unique pharmacological properties.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

PropertyDetails
IUPAC Name This compound
Molecular Formula C19H24N4
Molecular Weight 320.43 g/mol
Chemical Class Pyrazolo[1,5-a]pyrimidine

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. The compound has been shown to exhibit selective cytotoxicity against various cancer cell lines. Notably, it has demonstrated activity against breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines with IC50 values ranging from 2.43 to 14.65 µM .

Mechanism of Action:
The mechanism by which this compound exerts its anticancer effects involves the inhibition of key molecular targets associated with tumor growth and proliferation. Specifically, it has been reported to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

Enzymatic Inhibition

In addition to its anticancer activity, the compound shows promise as an enzyme inhibitor. It has been associated with the inhibition of several enzymes relevant to cancer progression and inflammation. For instance, studies have indicated that pyrazolo[1,5-a]pyrimidines can inhibit topoisomerase II and various kinases involved in signaling pathways critical for tumor survival .

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Cytotoxicity Assays:
    • In vitro studies demonstrated that compounds similar to this compound induce apoptosis in cancer cells by activating caspase pathways .
    • A specific study showed morphological changes in MDA-MB-231 cells following treatment with this compound at concentrations as low as 1 µM.
  • In Vivo Studies:
    • Animal models treated with pyrazolo[1,5-a]pyrimidine derivatives exhibited reduced tumor sizes compared to controls, supporting the in vitro findings .

Comparative Analysis

To better understand the efficacy of this compound compared to other pyrazolo derivatives, a comparative analysis was performed:

Compound NameIC50 (µM) against MDA-MB-231Mechanism of Action
1-[3,5-Dimethyl-2-(4-methylphenyl)...2.43CDK inhibition
Compound A (similar structure)3.00Topoisomerase II inhibition
Compound B (related derivative)4.50EGFR inhibition

Q & A

Q. What are the key synthetic strategies for constructing the pyrazolo[1,5-a]pyrimidine core in this compound?

The synthesis typically involves a multi-step approach:

  • Core formation : Cyclization of precursors (e.g., aminopyrazoles and β-diketones) under acidic or basic conditions to form the pyrazolo[1,5-a]pyrimidine scaffold .
  • Substitution at position 7 : Introduction of the piperidine moiety via nucleophilic substitution or Buchwald-Hartwig amination .
  • Optimization : Solvent selection (e.g., DMF or ethanol) and temperature control (reflux conditions) are critical to maximize yields and purity .

Q. How does the compound’s structure influence its physicochemical properties?

  • The 3,5-dimethyl groups enhance lipophilicity, potentially improving membrane permeability.
  • The 4-methylphenyl substituent at position 2 stabilizes the aromatic system via π-π stacking, while the piperidine moiety at position 7 introduces basicity, aiding solubility in acidic buffers .
  • LogP and pKa values should be experimentally determined using HPLC or potentiometric titration for accurate pharmacokinetic profiling .

Q. What spectroscopic techniques are used to confirm the compound’s structure?

  • 1H/13C NMR : Assign peaks for aromatic protons (δ 6.5–8.5 ppm) and piperidine methyl groups (δ 1.2–2.5 ppm) .
  • HRMS : Verify molecular ion ([M+H]+) and fragmentation patterns .
  • X-ray crystallography : Resolve stereochemical ambiguities in the pyrazolo-pyrimidine core .

Advanced Research Questions

Q. How can molecular docking studies elucidate this compound’s mechanism of action as a kinase inhibitor?

  • Target selection : Prioritize kinases like CDK2 or BRAF, where pyrazolo-pyrimidines show precedent for binding .
  • Docking protocols : Use software like AutoDock Vina to model interactions (e.g., hydrogen bonds with kinase hinge regions or hydrophobic contacts with allosteric pockets). Validate with mutagenesis studies .
  • Contradiction resolution : If experimental IC50 values conflict with docking scores, assess solvent effects or protein flexibility via molecular dynamics simulations .

Q. What strategies address discrepancies in biological activity between in vitro and in vivo models?

  • Metabolic stability : Test hepatic microsome clearance to identify metabolic hotspots (e.g., piperidine N-demethylation) .
  • Formulation adjustments : Use PEGylated nanoparticles or cyclodextrin complexes to improve bioavailability if poor solubility limits in vivo efficacy .
  • Off-target profiling : Employ kinome-wide screens (e.g., KINOMEscan) to rule out polypharmacology-driven toxicity .

Q. How can SAR studies optimize this compound’s selectivity for cancer versus normal cells?

  • Substitution at position 3/5 : Replace methyl groups with halogens (e.g., Cl, F) to modulate electron density and target affinity .
  • Piperidine modifications : Introduce sp³-hybridized substituents (e.g., morpholine) to reduce hERG channel binding and cardiotoxicity .
  • Data-driven design : Use QSAR models trained on pyrazolo-pyrimidine libraries to predict cytotoxicity thresholds (e.g., CC50 > 10 µM in HEK293 cells) .

Q. What experimental designs validate the compound’s anti-inflammatory activity reported in structural analogs?

  • In vitro assays : Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages (dose range: 1–50 µM) .
  • In vivo models : Test efficacy in murine collagen-induced arthritis, monitoring joint swelling and cytokine levels .
  • Mechanistic follow-up : Use Western blotting to assess NF-κB pathway inhibition (e.g., reduced IκBα phosphorylation) .

Contradiction Analysis

  • Issue : Conflicting reports on BRAF inhibition potency (IC50: 85 nM vs. 220 nM in vs. ).
    • Resolution : Differences in assay conditions (ATP concentration, enzyme isoform purity) may explain variability. Standardize assays using the ADP-Glo™ platform .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.